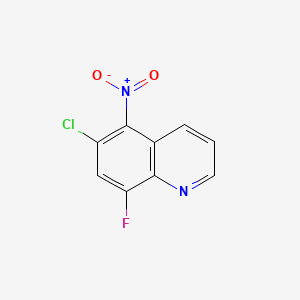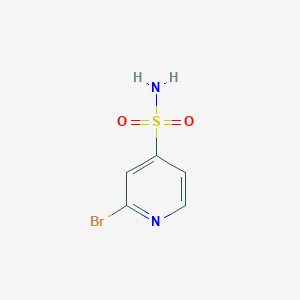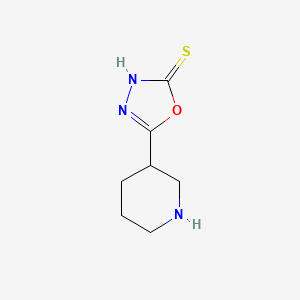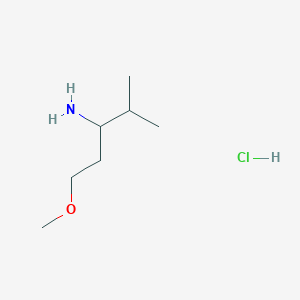
1-Methoxy-4-methylpentan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-methylpentan-3-amine hydrochloride is an organic compound with the molecular formula C7H18ClNO It is a derivative of amine and is characterized by the presence of a methoxy group and a methyl group attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-methylpentan-3-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methoxy-4-methylpentan-3-ol with an amine source, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-methylpentan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-Methoxy-4-methylpentan-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-methylpentan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-methylpentan-3-amine: The non-hydrochloride form of the compound.
4-Methylpentan-3-amine: A similar amine without the methoxy group.
1-Methoxy-3-aminopentane: A structural isomer with the amine group at a different position.
Uniqueness
1-Methoxy-4-methylpentan-3-amine hydrochloride is unique due to the presence of both a methoxy group and a methyl group on the pentane chain, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where these properties are advantageous.
Properties
Molecular Formula |
C7H18ClNO |
|---|---|
Molecular Weight |
167.68 g/mol |
IUPAC Name |
1-methoxy-4-methylpentan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2)7(8)4-5-9-3;/h6-7H,4-5,8H2,1-3H3;1H |
InChI Key |
QVAXQYBAZDXBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCOC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


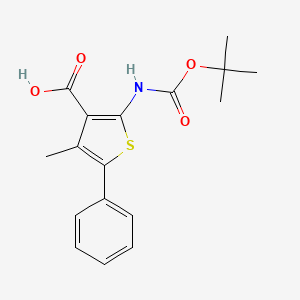
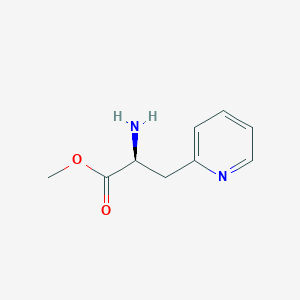
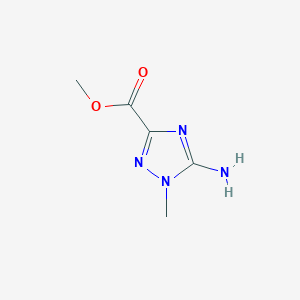
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)
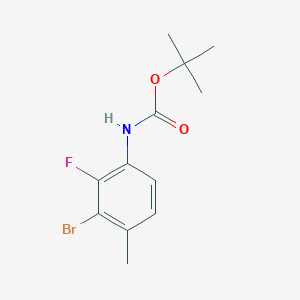

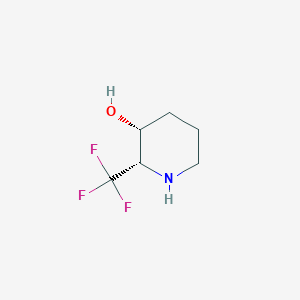
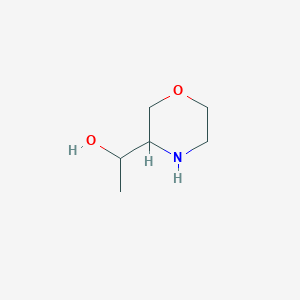
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
